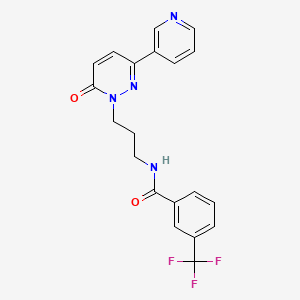

N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2/c21-20(22,23)16-6-1-4-14(12-16)19(29)25-10-3-11-27-18(28)8-7-17(26-27)15-5-2-9-24-13-15/h1-2,4-9,12-13H,3,10-11H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMERYTWFKWOKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyridazine core and various functional groups, suggests diverse biological activities, particularly in anti-inflammatory and anticancer pathways. This article will delve into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 402.4 g/mol. The compound features:

- Pyridazine core : Enhances reactivity and interaction with biological targets.

- Trifluoromethyl group : Increases lipophilicity and may enhance binding to specific receptors.

- Amide functional group : Potentially involved in hydrogen bonding with biological macromolecules.

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, the compound may enhance intracellular cAMP, influencing various signaling pathways related to inflammation and immune responses .

- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and others. The mechanism likely involves apoptosis induction and disruption of microtubule dynamics .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| This compound | Anticancer | 36.12 | A549 |

| Similar Pyridazine Derivative | PDE4 Inhibition | Not specified | Various |

| Trifluoromethyl Substituted Compound | Cytotoxicity | 42.30 | NCI-H460 |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against the MCF7 cell line with an IC50 value of approximately 36 µM. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's anticancer properties .

- Anti-inflammatory Properties : Another investigation focused on the inhibition of PDE4 by similar pyridazine derivatives, which showed promising results in reducing inflammatory responses in vitro. This suggests that this compound could be a candidate for treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyridazinone moiety exhibit promising anticancer properties. For instance, derivatives similar to N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzamide have been tested against various cancer cell lines, showing significant inhibition of cell proliferation.

Case Study: A study evaluated a series of pyridazinone derivatives for their anticancer activity on human cancer cell lines, including HepG2 and A549. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Research on related pyrazole derivatives has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo.

Case Study: A review highlighted several pyrazole-based compounds that exhibited anti-inflammatory activity through inhibition of COX enzymes and modulation of NF-kB signaling pathways . This suggests that similar strategies could be explored with this compound.

Antimicrobial Activity

The antimicrobial potential of pyridazinone derivatives has been documented, with some exhibiting activity against various bacterial strains. This opens avenues for developing new antimicrobial agents based on this scaffold.

Case Study: In a systematic evaluation of antimicrobial peptides, small molecular weight compounds were identified as effective against resistant bacterial strains . The structural similarities with this compound warrant further investigation into its antimicrobial efficacy.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead compound in drug development for treating cancer, inflammatory diseases, and infections. Its unique structure allows for modifications that could enhance efficacy and selectivity.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide moiety is typically introduced via coupling between 3-(trifluoromethyl)benzoic acid and the primary amine group on the propyl linker. Common reagents include:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.

-

Bases such as DIPEA (N,N-Diisopropylethylamine) to deprotonate the amine.

Example Reaction:

\3-(Trifluoromethyl)benzoic acid + Propylamine intermediate → Target benzamide.

Pyridazinone Ring Construction

The pyridazinone ring (6-oxo-1,6-dihydropyridazine) is synthesized via cyclization or ring-closing metathesis of precursors like hydrazides or α,β-unsaturated carbonyl compounds .

Key Steps:

-

Hydrazine addition to a diketone intermediate to form a dihydrazide .

-

Acid- or base-catalyzed cyclization to yield the pyridazinone core.

Suzuki-Miyaura Coupling

The pyridin-3-yl substituent is introduced via Suzuki-Miyaura cross-coupling between a halogenated pyridazinone intermediate (e.g., bromo or iodo) and pyridin-3-ylboronic acid .

Conditions:

| Reagent/Condition | Details | Yield | Source |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | 11–70% | |

| Base | Na₂CO₃ or K₃PO₄ | – | |

| Solvent | DME (1,2-Dimethoxyethane) or THF | – |

Pyridazinone Ring

-

Nucleophilic Attack : The lactam group (6-oxo) undergoes hydrolysis under acidic/basic conditions to form a dicarboxylic acid derivative .

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of the adjacent pyridinyl group.

Trifluoromethylbenzamide

-

Hydrolysis : The amide bond is stable under mild conditions but hydrolyzes in strong acids/bases to yield 3-(trifluoromethyl)benzoic acid and the corresponding amine.

-

Electron-Withdrawing Effects : The -CF₃ group deactivates the benzamide ring, reducing susceptibility to electrophilic substitution .

Pyridin-3-yl Group

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .

-

Protonation : The pyridine nitrogen can be protonated under acidic conditions, enhancing solubility in polar solvents.

Acidic Hydrolysis

-

Amide Bond Cleavage : In 6 M HCl at 100°C, the benzamide hydrolyzes to 3-(trifluoromethyl)benzoic acid and 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propan-1-amine .

-

Pyridazinone Ring Opening : Prolonged exposure to strong acids (e.g., H₂SO₄) degrades the lactam ring into fragmented carbonyl compounds .

Oxidative Degradation

-

Pyridinyl Oxidation : The pyridin-3-yl group may undergo oxidation to form N-oxide derivatives in the presence of H₂O₂ or m-CPBA .

Enzyme Inhibition

The compound’s trifluoromethylbenzamide moiety mimics ATP-binding motifs, enabling interactions with kinases (e.g., CDK4/6) or fatty acid-binding proteins (e.g., FABP4) .

Key Interactions:

-

Hydrogen Bonding : The pyridazinone carbonyl and amide groups form H-bonds with enzyme active sites.

-

Hydrophobic Effects : The -CF₃ group enhances binding to hydrophobic pockets.

Q & A

Q. What are the critical steps in synthesizing N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Pyridazinone ring formation : Requires condensation of precursors under controlled pH and temperature.

- Propyl linker introduction : Alkylation or nucleophilic substitution, often using solvents like DMSO or THF.

- Trifluoromethyl benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt). Optimization includes adjusting reaction time (2–24 hours), temperature (0–80°C), and catalyst choice (e.g., palladium for cross-coupling). Analytical techniques like HPLC and NMR are critical for monitoring intermediates .

Table 1: Key Reaction Parameters

| Step | Solvent | Catalyst | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Pyridazinone formation | DMSO | Piperidine | 60–80°C | 45–60 |

| Alkylation | THF | NaH | 0–25°C | 50–70 |

| Amide coupling | DCM | EDC/HOBt | RT | 65–85 |

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Use a combination of:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., pyridazinone ring protons at δ 7.2–8.5 ppm) .

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] = 457.15 g/mol) .

Advanced Research Questions

Q. What experimental strategies address contradictory data in enzyme inhibition assays involving this compound?

Contradictions may arise from:

- Variability in assay conditions (pH, ionic strength, co-solvents like DMSO). Standardize protocols using buffers (e.g., Tris-HCl, pH 7.4) and limit DMSO to <1% .

- Off-target interactions : Perform counter-screening against related enzymes (e.g., kinase panels) to validate specificity .

- Data normalization : Use positive/negative controls (e.g., known inhibitors) in each assay plate to minimize batch effects .

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates suitability for storage) .

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS.

- Plasma stability : Expose to human or animal plasma, quantify parent compound remaining after 1–6 hours .

Table 2: Stability Profile

| Condition | Method | Half-life (hours) | Key Degradation Products |

|---|---|---|---|

| PBS (pH 7.4, 37°C) | LC-MS | 48 | Hydrolyzed amide |

| Human plasma | HPLC | 12 | Oxidized pyridazinone |

Q. What methodologies optimize the compound’s solubility and bioavailability for preclinical testing?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Salt formation : Screen with hydrochloric or citric acid to improve dissolution rates.

- Prodrug approaches : Modify the trifluoromethyl benzamide group to a hydrolyzable ester for enhanced membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC values across different studies?

- Meta-analysis : Compare assay parameters (e.g., enzyme source, substrate concentration). For example, IC values may vary if human vs. recombinant enzymes are used .

- Dose-response validation : Replicate assays using identical conditions and statistical models (e.g., four-parameter logistic curves) .

Methodological Best Practices

Q. What are the key considerations for designing a structure-activity relationship (SAR) study for this compound?

- Core modifications : Systematically alter the pyridazinone ring (e.g., substituents at position 3) and propyl linker length.

- Functional group swaps : Replace trifluoromethyl with other electron-withdrawing groups (e.g., nitro, cyano) to evaluate potency shifts.

- Biological testing : Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) before advancing to animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.